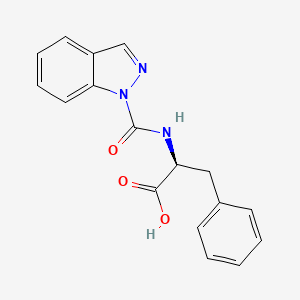![molecular formula C20H27NO3S B12540351 Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- CAS No. 654667-20-6](/img/structure/B12540351.png)
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[25]oct-4-en-4-yl]ethyl]- is a complex organic compound that features a morpholine ring substituted with a phenylsulfonyl group and a spiro-octene moiety
Preparation Methods
The synthesis of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the spiro-octene moiety: This can be achieved through a series of cyclization reactions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the morpholine ring: This can be synthesized through cyclization reactions involving amino alcohols and α-haloacid chlorides.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group may play a role in binding to specific sites on these targets, while the spiro-octene moiety may influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can be compared with other similar compounds, such as:
Morpholine derivatives: These include compounds with different substituents on the morpholine ring.
Spiro compounds: These include other spirocyclic compounds with different functional groups.
Phenylsulfonyl compounds: These include compounds with the phenylsulfonyl group attached to different core structures.
The uniqueness of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- lies in its combination of these structural features, which may confer specific properties and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
654667-20-6 |
|---|---|
Molecular Formula |
C20H27NO3S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[1-[5-(benzenesulfonyl)spiro[2.5]oct-7-en-8-yl]ethyl]morpholine |
InChI |
InChI=1S/C20H27NO3S/c1-16(21-11-13-24-14-12-21)19-8-7-18(15-20(19)9-10-20)25(22,23)17-5-3-2-4-6-17/h2-6,8,16,18H,7,9-15H2,1H3 |
InChI Key |
JGODKMUGSJRCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(CC12CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
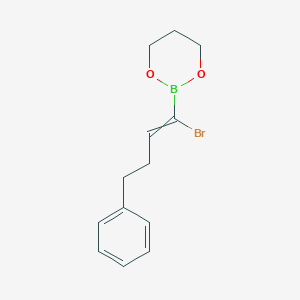
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
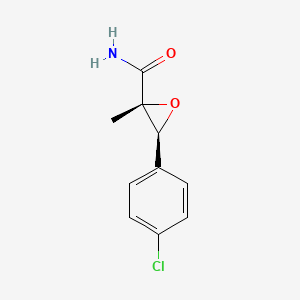
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)

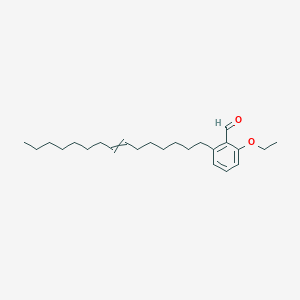
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
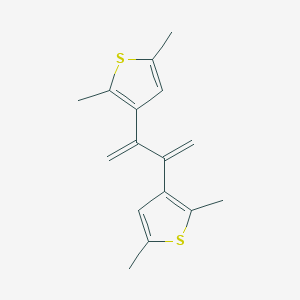

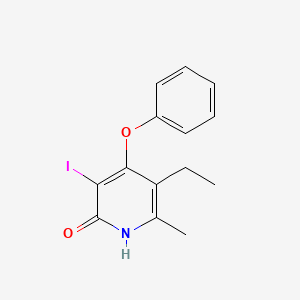
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
